molecular formula C8H12N2O B13544414 3-(1-ethyl-1H-pyrazol-4-yl)propanal

3-(1-ethyl-1H-pyrazol-4-yl)propanal

Cat. No.: B13544414
M. Wt: 152.19 g/mol
InChI Key: QNHZXYMYEQXPOG-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)propanal is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)propanal typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable aldehyde precursor. One common method is the condensation of 1-ethyl-1H-pyrazole with propanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)propanal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-1H-pyrazol-4-yl)propanal is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)propanal

InChI

InChI=1S/C8H12N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h5-7H,2-4H2,1H3

InChI Key

QNHZXYMYEQXPOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CCC=O

Origin of Product

United States

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